5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid

Descripción general

Descripción

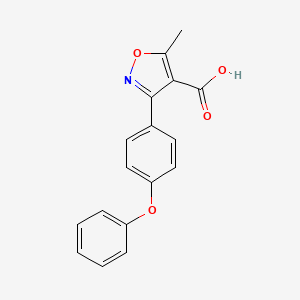

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is an organic compound with the molecular formula C17H13NO4 and a molecular weight of 295.29 g/mol . This compound is known for its unique structure, which includes an isoxazole ring substituted with a phenoxyphenyl group and a carboxylic acid group. It is a solid at room temperature and is used in various scientific research applications.

Métodos De Preparación

The synthesis of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid involves several steps. One common method includes the cyclization of benzoyl chloride oxime with ethyl acetoacetate, followed by hydrolysis . The process can be summarized as follows:

Cyclization: Ethyl acetoacetate is mixed with benzoyl chloride oxime in an ethanol solution. The mixture is cooled to 0°C, and sodium hydroxide solution is added to adjust the pH to 7-8. The reaction is exothermic, so cooling is necessary to maintain the temperature around 10°C.

Hydrolysis: The reaction mixture is further adjusted to pH 9-9.5 and allowed to react at 10°C for 4 hours. Sodium hydroxide solution is then added, and the mixture is heated to evaporate ethanol until the temperature reaches 110°C. The mixture is then cooled, water is added, and the mixture is refluxed for 3 hours.

Purification: The reaction mixture is acidified with hydrochloric acid to pH 6, and the oil layer is removed. Activated carbon is added for decolorization, followed by filtration.

Análisis De Reacciones Químicas

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

MPICA is characterized by its unique isoxazole ring structure, which contributes to its biological activity. The molecular formula is , and it features a phenoxy group that enhances its interaction with biological targets. The compound exhibits various physical and chemical properties that make it suitable for diverse applications.

Medicinal Chemistry

MPICA has been investigated for its potential therapeutic applications, particularly in the following areas:

- Antimicrobial Activity : Studies have indicated that MPICA exhibits significant antimicrobial properties. For instance, derivatives of isoxazole carboxylic acids have shown effectiveness against drug-susceptible and resistant strains of Mycobacterium tuberculosis, highlighting its potential as an anti-tuberculosis agent.

- Anti-inflammatory Effects : MPICA has been noted for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. In laboratory settings, the compound demonstrated a reduction in inflammatory mediators at varying doses.

- Anticancer Properties : Research indicates that MPICA can influence cancer cell proliferation and apoptosis, suggesting its potential as an anticancer drug candidate.

Biochemical Applications

MPICA's interaction with enzymes and proteins plays a crucial role in its biological effects:

- Enzyme Modulation : The compound can bind to specific enzymes, altering their activity and influencing biochemical pathways crucial for cellular function. This modulation can lead to downstream effects on cellular signaling pathways.

- Gene Expression Regulation : MPICA has been shown to alter the expression of genes linked to inflammatory responses, leading to decreased cytokine production.

Material Science

The unique properties of MPICA make it valuable in the development of new materials:

- Synthesis of Complex Molecules : MPICA serves as a building block in the synthesis of more complex organic compounds, which can be utilized in various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of MPICA against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound Name | Activity | MIC Value (µg/mL) |

|---|---|---|

| MPICA | Antimicrobial | 12.5 (against Staphylococcus aureus) |

| Isoniazid | Control | 0.25 |

This study highlights MPICA's potential as an effective antimicrobial agent against resistant strains.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that MPICA significantly reduced levels of pro-inflammatory cytokines in cell cultures. The compound's mechanism involves inhibition of specific enzymes involved in the inflammatory process, showcasing its therapeutic potential for inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring and phenoxyphenyl group allow the compound to bind to enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid can be compared with other isoxazole derivatives:

3-(4-Ethylphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid: This compound has a trifluoromethyl group, which can enhance its lipophilicity and metabolic stability.

3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid: The bromine atom can introduce additional reactivity and binding affinity.

5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic acid: The methoxy group can influence the compound’s electronic properties and solubility.

Actividad Biológica

5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Structural Characteristics

The compound belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The specific structure of this compound includes:

- Isoxazole Ring : A five-membered ring that contributes to its biological activity.

- Phenoxy Group : Enhances binding affinity to biological targets.

- Carboxylic Acid Group : Influences solubility and reactivity.

Research indicates that compounds within this class exhibit various mechanisms of action, which may include:

- Enzyme Inhibition : Interaction with enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Receptor Modulation : Binding to specific receptors, influencing cellular signaling pathways associated with pain and inflammation .

- Apoptosis Induction : Some derivatives have shown the ability to induce apoptosis in cancer cells through caspase activation .

Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits significant anti-inflammatory activity. It has been shown to modulate gene expression related to inflammatory responses and inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The compound's mechanism appears to involve the induction of apoptosis in a dose-dependent manner, as evidenced by increased caspase-3/7 activity .

Case Studies and Research Findings

- Study on Anti-inflammatory Effects :

- Cytotoxicity Assessment :

Data Summary Table

Propiedades

IUPAC Name |

5-methyl-3-(4-phenoxyphenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-11-15(17(19)20)16(18-22-11)12-7-9-14(10-8-12)21-13-5-3-2-4-6-13/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCQGWRPAGSQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.